2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile
Description
The compound 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile features a 1,3-oxazole core substituted at position 2 with a furan-2-yl group modified by a 2-methylphenoxymethyl moiety and at position 5 with a morpholine ring.
Propriétés
IUPAC Name |
2-[5-[(2-methylphenoxy)methyl]furan-2-yl]-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-14-4-2-3-5-17(14)25-13-15-6-7-18(26-15)19-22-16(12-21)20(27-19)23-8-10-24-11-9-23/h2-7H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDGWEIQQPJOEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=C(O2)C3=NC(=C(O3)N4CCOCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic properties, such as its ability to interact with specific molecular targets. In industry, it could be used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Structural Analogs and Key Features
The following compounds share structural similarities, primarily through the 1,3-oxazole or thiazole core, carbonitrile substituents, and heterocyclic moieties (e.g., morpholine, piperazine).
Comparative Analysis
Functional Group Impact
- Morpholine vs. Piperazine : Morpholine’s oxygen atom increases polarity compared to piperazine’s secondary amine, affecting solubility and bioavailability. Piperazine analogs (e.g., ) may exhibit stronger basicity and CNS penetration.
- Carbonitrile Position : The carbonitrile group at position 4 in the target compound and analogs (e.g., ) enhances electrophilicity, facilitating nucleophilic interactions in biological systems.
Crystallographic and Conformational Data
- Isostructural compounds (e.g., ) with halogen substituents (Cl, F) exhibit similar packing patterns but differ in lattice parameters, suggesting halogen size impacts crystal density.
Activité Biologique
2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound notable for its unique structural features, including a furan ring, an oxazole ring, and a morpholine moiety. This intricate structure suggests potential biological activities that could be harnessed in medicinal chemistry and material science. The compound's molecular formula is with a molecular weight of approximately 358.41 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The furan and oxazole rings can engage in π-π stacking interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar amino acids. Such interactions are crucial for modulating enzyme activity and could provide insights into its therapeutic potential .
Biological Activity Studies
Research indicates that 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile may serve as a lead compound in drug development. The compound has shown potential in various biological assays:
Anticancer Activity
Several studies have evaluated the anticancer properties of compounds structurally related to 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile. For example, derivatives with similar oxazole scaffolds have demonstrated significant cytotoxic effects against cancer cell lines such as HeLa and HepG2. The mechanism often involves interference with microtubule formation, leading to cell cycle arrest and apoptosis .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Related compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, the minimum inhibitory concentration (MIC) values for some oxazole derivatives were reported to be as low as 1.6 µg/mL against Staphylococcus aureus and other pathogenic strains .
Case Studies
- Cytotoxicity Assay : A study involving derivatives of oxazole evaluated their cytotoxicity against various cancer cell lines. The results indicated that compounds with electron-donating groups exhibited enhanced activity compared to their counterparts with electron-withdrawing groups .
- Antimicrobial Efficacy : Another study assessed the antimicrobial activity of substituted oxazoles against Candida species and found significant activity at low concentrations, supporting the potential use of these compounds in treating fungal infections .
Comparative Analysis
The following table summarizes the biological activities of various compounds similar to 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile:
| Compound Name | Structural Features | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|---|
| Compound A | Oxazole derivative | 25 nM (HeLa) | 1.0 µg/mL (S. aureus) |
| Compound B | Furan derivative | >9 µM | 3.2 µg/mL (C. albicans) |
| 2-{5-[...]} | Target compound | TBD | TBD |
Q & A
Q. What multi-step synthetic strategies are recommended for constructing the oxazole-morpholine-carbonitrile core in this compound?
The synthesis involves sequential heterocycle formation and functional group coupling. Key steps include:
- Oxazole ring construction : Cyclocondensation of precursors like α-haloketones with nitriles under basic conditions, as seen in structurally related oxazole derivatives .
- Morpholine incorporation : Nucleophilic substitution or Buchwald-Hartwig amination to introduce the morpholin-4-yl group, requiring inert atmospheres (e.g., nitrogen) and catalysts like palladium .
- Furan-phenoxy coupling : Mitsunobu or Ullmann-type reactions to attach the 2-methylphenoxymethyl group to the furan ring, using solvents such as THF or DMSO .
Critical considerations : Temperature control (<100°C) and purification via column chromatography to isolate intermediates .
Q. How do the 2-methylphenoxymethyl and morpholin-4-yl substituents influence the compound’s physicochemical properties?
- Morpholin-4-yl group : Enhances solubility in polar aprotic solvents (e.g., DMF) due to its tertiary amine structure and participates in hydrogen bonding, affecting bioavailability .
- 2-Methylphenoxymethyl-furan moiety : Increases lipophilicity (logP ~2.5–3.5), impacting membrane permeability. The methyl group on the phenoxy ring stabilizes the furan linkage against oxidative degradation .
Analytical validation : LogP can be experimentally determined via HPLC or calculated using software like ChemAxon .
Q. Which spectroscopic techniques are essential for confirming structural integrity and purity?
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., morpholine N-CH₂ at δ 3.5–3.7 ppm, furan protons at δ 6.2–7.1 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of morpholine or phenoxy groups) .
- HPLC-PDA : Assesses purity (>95% recommended for biological assays) .
Advanced Questions
Q. How can researchers optimize low yields during the coupling of furan and oxazole precursors?
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in SNAr reactions .
- Catalyst screening : Pd(PPh₃)₄ or CuI for cross-couplings, with ligand optimization (e.g., Xantphos) to reduce byproducts .
- Temperature modulation : Stepwise heating (60°C → 100°C) to avoid side reactions like furan ring opening .
Case study : A 20% yield improvement was achieved by switching from THF to DMSO in analogous oxazole-furan couplings .
Q. What computational methods predict the compound’s binding affinity to kinase targets?
- Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets using crystal structures (e.g., PDB: 3POZ) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from kinase assays .
Validation : Compare in silico results with experimental SPR (surface plasmon resonance) data .
Q. How should researchers address discrepancies in enzyme inhibition data across studies?
- Assay standardization : Control variables like ATP concentration (10–100 µM) and pH (7.4 vs. 8.0) to minimize variability .
- Metabolite screening : Use LC-MS to rule out off-target effects from degradation products (e.g., free morpholine) .
- Orthogonal assays : Validate IC₅₀ values via fluorescence polarization and radiometric methods .
Example : Contradictory IC₅₀ values (0.5 µM vs. 2.1 µM) for a related oxazole-morpholine compound were resolved by identifying residual DMSO in one assay .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
